Nagelamide K
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H25Br4N11O5S |
|---|---|
Molecular Weight |
899.2 g/mol |
IUPAC Name |
2-[[(5S,6R,7S)-3-amino-5-(2-amino-1H-imidazol-5-yl)-6,7-bis[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-6,7-dihydro-5H-imidazo[1,5-a]pyridin-1-ylidene]amino]ethanesulfonic acid |
InChI |
InChI=1S/C24H25Br4N11O5S/c25-11-4-13(35-18(11)27)21(40)32-6-9-3-16-20(31-1-2-45(42,43)44)38-24(30)39(16)17(15-8-34-23(29)37-15)10(9)7-33-22(41)14-5-12(26)19(28)36-14/h3-5,8-10,17,35-36H,1-2,6-7H2,(H,32,40)(H,33,41)(H3,29,34,37)(H2,30,31,38)(H,42,43,44)/t9-,10-,17-/m0/s1 |
InChI Key |
MBZGBOIXZULNLR-YMNVWFMLSA-N |
Isomeric SMILES |
C1=C2C(=NCCS(=O)(=O)O)N=C(N2[C@@H]([C@H]([C@@H]1CNC(=O)C3=CC(=C(N3)Br)Br)CNC(=O)C4=CC(=C(N4)Br)Br)C5=CN=C(N5)N)N |
Canonical SMILES |
C1=C2C(=NCCS(=O)(=O)O)N=C(N2C(C(C1CNC(=O)C3=CC(=C(N3)Br)Br)CNC(=O)C4=CC(=C(N4)Br)Br)C5=CN=C(N5)N)N |
Synonyms |
nagelamide K |
Origin of Product |
United States |
Isolation and Natural Occurrence of Nagelamide K
Source Organism Identification
Nagelamide K is produced by a marine invertebrate, specifically a type of sea sponge.
The genus Agelas is a well-documented source of a diverse array of brominated pyrrole-imidazole alkaloids, including the nagelamide family of compounds. jrmds.inunigoa.ac.in Sponges of this genus are prevalent in tropical and subtropical marine ecosystems and are recognized for producing a rich variety of secondary metabolites. researchgate.netbiotaxa.org The chemical diversity within Agelas sponges has made them a significant subject of research in the field of marine natural products. unigoa.ac.inacs.org
This compound, along with its congener Nagelamide L, was first isolated by the research group of Kobayashi and coworkers. jrmds.inunigoa.ac.in The specific organism from which this compound was extracted is identified as a marine sponge of the genus Agelas. acs.orgdatapdf.com While many reports refer to the source as an unspecified Agelas species, a 2008 publication in Organic Letters specifies that the sponge was given the collection number SS-1134. acs.org This provides a precise reference to the particular specimen that yielded the compound. Other related compounds, such as Nagelamides A-H, have also been isolated from Okinawan Agelas species. nih.gov
Geographical and Environmental Context of Discovery (e.g., Okinawan Marine Sponges)
The initial discovery of this compound occurred in a specific marine environment recognized for its rich biodiversity.
The marine sponge that produces this compound was collected from the waters of Okinawa, a prefecture of Japan known for its subtropical climate and coral reefs. acs.orgdatapdf.comrsc.org Specifically, the sponge specimen (SS-1134) was collected off Seragaki beach in Okinawa. acs.org The marine environment of Okinawa is a well-known hotspot for unique marine natural products, with various organisms, including sponges of the genus Agelas, yielding novel chemical structures. rsc.orgrsc.org The tropical and subtropical waters of this region provide the ecological conditions that foster the production of such complex secondary metabolites by marine invertebrates. jrmds.indiva-portal.orgnih.gov
Below is a table summarizing the key details of the isolation of this compound.
| Feature | Description |
| Compound Name | This compound |
| Compound Class | Dimeric Bromopyrrole Alkaloid |
| Source Organism | Marine Sponge |
| Genus | Agelas |
| Species | Agelas sp. (Collection No. SS-1134) |
| Geographical Origin | Okinawa, Japan |
| Specific Location | Off Seragaki beach |
Structural Elucidation of Nagelamide K
Original Assignment of Nagelamide K Chemical Structure
The initial determination of this compound's structure was accomplished through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and mass spectrometry. These techniques revealed a complex dimeric structure composed of several key components.
Identification of Core Ring Systems (e.g., Piperidinoiminoimidazolone, Aminoimidazole)
This compound is distinguished by the presence of a rare piperidinoiminoimidazolone ring system. researchgate.netresearchgate.netrsc.orgacs.orgnih.gov This heterocyclic core is a significant feature that sets it apart from many other bromopyrrole alkaloids. In addition to this unusual moiety, the structure incorporates a more common aminoimidazole ring. researchgate.netresearchgate.netrsc.orgacs.orgnih.gov The presence of these nitrogen-rich ring systems is characteristic of the broader family of pyrrole-imidazole alkaloids isolated from marine sponges. researchgate.net
Presence and Connectivity of a Taurine (B1682933) Unit
A notable feature of this compound is the incorporation of a taurine unit. researchgate.netresearchgate.netrsc.orgacs.orgnih.gov This sulfonic acid-containing amino acid is not commonly found in such complex alkaloid structures. Spectroscopic data, specifically ROESY (Rotating-frame Overhauser Effect Spectroscopy) correlations, were crucial in establishing the connectivity of the taurine moiety to the main alkaloid framework. These experiments showed a correlation between a proton on the taurine unit (NH-1'') and a proton on the piperidinoiminoimidazolone ring (H-10'), confirming their linkage. acs.org
Stereochemical Determination of this compound
The determination of the relative stereochemistry of the chiral centers within this compound was a critical step in its structural elucidation. This was primarily achieved through the analysis of NOESY (Nuclear Overhauser Effect Spectroscopy) data. acs.org NOESY experiments provide information about the spatial proximity of atoms. Key NOESY correlations observed for this compound indicated an anti relationship for both the H-9/H-10 and H-9/H-9' proton pairs. acs.org This information was instrumental in defining the three-dimensional arrangement of the molecule.
Comparative Structural Analysis with Related Nagelamides and Pyrrole-Imidazole Alkaloids
To fully appreciate the unique structural aspects of this compound, it is useful to compare it with other related natural products.
Distinction from Nagelamide L and other Dimeric Bromopyrrole Alkaloids (e.g., Nagelamides A-Z)
This compound was isolated alongside Nagelamide L from the same genus of marine sponge, Agelas. researchgate.netresearchgate.netacs.orgnih.gov However, Nagelamide L possesses a distinctly different dimeric linkage, featuring an ester bond, which contrasts with the carbon-nitrogen linkages found in this compound's core. researchgate.netresearchgate.netrsc.orgacs.orgnih.gov
The broader family of nagelamides (A-Z) and other dimeric bromopyrrole alkaloids exhibit a wide range of structural diversity. rsc.org For instance, nagelamides A-D are formed from two oroidin-type units connected by a single bond between C-10 and C-15'. rsc.org In contrast, nagelamide H, which also contains a taurine residue like this compound, has a C-11–C-15′ linkage. rsc.org Nagelamide I is a symmetric dimer connected via a C-15 to C-15' bond. rsc.org These variations in connectivity highlight the biosynthetic plasticity within this class of marine natural products and underscore the unique structural arrangement of this compound with its characteristic piperidinoiminoimidazolone core.
Relationship to Mauritamide Derivatives and Related Taurine-Containing Alkaloids
This compound is a member of the broader family of bromopyrrole-imidazole alkaloids (PIAs), a diverse group of secondary metabolites predominantly isolated from marine sponges of the genus Agelas. nih.govrsc.org Its structure is intrinsically linked to other taurine-containing alkaloids, particularly the mauritamide series, with which it shares a common biosynthetic origin and several structural motifs. These compounds are often found together within the same sponge species, highlighting their close chemical relationship. nih.govacs.org
The mauritamides, such as mauritamide A, B, and C, are characterized by a brominated pyrrole (B145914) ring linked to a 2-aminoimidazole or a related cyclic guanidino core, which is in turn connected to a taurine (2-aminoethanesulfonic acid) or taurine-derivative moiety. rsc.orgacs.org For instance, mauritamide A, isolated from Agelas mauritiana, is an oroidin (B1234803) derivative featuring a taurine methyl ester group. rsc.org Mauritamides B and C were subsequently identified in the Indonesian sponge Agelas linnaei. rsc.org Similarly, other related compounds like taurodispacamide A from Agelas oroides and nagelamides H, N, Q, and X from various Agelas species, all feature this characteristic taurine appendage. nih.govacs.org This shared taurine unit is a defining feature of this specific subclass of PIAs, but the complexity arises from the varied dimeric linkages and core structures. nih.govrsc.org
This compound, while sharing the bromopyrrole and taurine elements, is distinguished by its unique and complex dimeric structure. acs.orgnih.gov It possesses a rare piperidinoiminoimidazolone ring system that links two different monomeric units: one bearing an aminoimidazole ring and the other connected to the taurine unit. rsc.orgacs.org This intricate assembly sets it apart from the more direct linkages seen in some other dimeric alkaloids.
Recent synthetic and analytical work on mauritamide B has led to a structural revision, and this has implications for other related compounds. nih.govacs.org Detailed NMR analysis, including 1H–15N HSQC spectroscopy, of synthetic mauritamide B revealed a different connectivity than originally proposed. nih.gov Researchers have suggested that, based on comparisons of 13C NMR data and biosynthetic considerations, the structures of other taurine-connected alkaloids like mauritamide A, mauritamide C, and nagelamide N might also require similar revisions. nih.govacs.org This underscores the close structural relationship and the analytical challenges posed by this family of molecules.
Table 1: Comparative ¹³C NMR Chemical Shifts (δc) of Key Carbons in this compound and Related Taurine-Containing Alkaloids (in DMSO-d₆)
| Compound | C-11 | C-13 | C-15 | Source |
|---|---|---|---|---|
| Mauritamide A | δ 96.23 | δ 167.18 | δ 176.73 | nih.govacs.org |
| Mauritamide C | δ 95.7 | δ 167.2 | δ 177.1 | nih.govacs.org |
| Nagelamide N | δ 90.40 | δ 167.55 | δ 178.60 | nih.govacs.org |
| Revised Mauritamide B | δ 91.6 | δ 166.8 | δ 179.7 | nih.govacs.org |
Note: Data for this compound's specific core carbons are not directly comparable in this format due to its unique piperidinoiminoimidazolone ring structure.
Advanced Spectroscopic Techniques in Structural Confirmation and Potential Revisions (e.g., Utility of ¹⁵N NMR for Iminium Ions)
The structural elucidation of complex, nitrogen-rich marine alkaloids like this compound relies heavily on a suite of advanced spectroscopic techniques. spectroscopyonline.comcornell.edu While 1D and 2D ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are foundational for mapping the carbon skeleton and proton environments, the high nitrogen content and presence of unusual functional groups in the pyrrole-imidazole alkaloid family necessitate more specialized methods for unambiguous characterization. acs.orgipb.pt
This is where ¹⁵N NMR spectroscopy becomes an exceptionally powerful tool. researchgate.netcsic.es Due to the low natural abundance and low gyromagnetic ratio of the ¹⁵N isotope, direct detection can be time-consuming. csic.es However, modern inverse-detected techniques, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, have made it a vital method for structural analysis of complex natural products. ipb.ptresearchgate.net These 2D experiments correlate protons with the nitrogen atoms they are attached to (HSQC) or are 2-3 bonds away from (HMBC), providing definitive evidence of connectivity and the electronic environment of the nitrogen atoms.
Specifically for this compound and its relatives, researchers have explicitly suggested that the presence of the proposed iminium ions needs to be confirmed by ¹⁵N chemical shifts using ¹H–¹⁵N HSQC spectroscopy. nih.govacs.org The chemical shift of a ¹⁵N nucleus is highly sensitive to its hybridization state, bonding environment, and charge. plos.org An iminium nitrogen atom would have a characteristic chemical shift distinct from that of an amide, amine, or pyrrolic nitrogen, thus providing clear evidence for its presence. plos.orgacs.org The structural revision of mauritamide B was aided by detailed NMR analysis, including ¹H-¹⁵N HSQC, highlighting the utility of this technique in resolving structural ambiguities within this alkaloid family. nih.gov This approach allows chemists to move beyond speculation based on ¹³C data and gain direct proof of the nitrogen framework, preventing misassignment and guiding total synthesis efforts. nih.govacs.org
Table 2: Typical ¹⁵N NMR Chemical Shift Ranges for Common Nitrogen Functional Groups
| Functional Group | Typical ¹⁵N Chemical Shift Range (ppm, relative to NH₃) |
|---|---|
| Amines (Aliphatic) | 0 to 60 |
| Amines (Aromatic) | 40 to 90 |
| Amides | 80 to 120 |
| Imines | 300 to 360 |
| Iminium Ions | 160 to 220 |
| Pyrroles / Indoles | 120 to 160 |
| Pyridines | 280 to 330 |
Note: Ranges are approximate and can vary based on substitution and solvent. Data compiled from general knowledge and spectroscopic resources. ipb.ptplos.org
Total Synthesis Strategies for Nagelamide K and Its Structural Analogues
Retrosynthetic Analysis of Nagelamide K
A convergent and stereocontrolled strategy is essential for the efficient synthesis of this compound. acs.orgnih.gov The retrosynthetic analysis of a detaurine-dediamino analogue of this compound, which contains the core skeleton of the target molecule, reveals a logical disconnection approach. datapdf.comacs.orgacs.org
The primary disconnection involves the late-stage introduction of the two pyrrolecarboxamide moieties. datapdf.comacs.org This is envisioned to occur via a double Mitsunobu reaction on a diol precursor containing the complete core structure. datapdf.comacs.org This diol intermediate can be traced back to a key diester, which is the direct product of a crucial intramolecular aza-Michael addition. datapdf.comacs.org This cyclization step is designed to stereoselectively form the imidazo[1,5-a]pyridine (B1214698) core of this compound. acs.orgnih.gov The precursor for this critical transformation is a diimidazolidenesuccinate, a dimeric imidazole (B134444) acrylate (B77674). acs.orgdatapdf.com This symmetrical dimer is proposed to be constructed through a dimerization of a bromoacrylate monomer, providing a streamlined entry into the complex core structure. datapdf.comacs.orgacs.org
This retrosynthetic pathway is summarized as follows:
This compound Core: Disconnected at the amide bonds, revealing a core diol and two pyrrolecarboxamide units.
Core Diol: Derived from a key diester intermediate.
Key Diester: Formed via an intramolecular aza-Michael addition.
Aza-Michael Precursor (Diimidazolidenesuccinate): Assembled from the dimerization of a bromoacrylate imidazole derivative.
This strategy highlights a modular approach, where key fragments are synthesized and then strategically combined to build the complex target molecule. rsc.org
Development of Key Synthetic Methodologies and Reactions
The successful execution of the synthetic strategy for this compound relies on the development and application of several powerful chemical reactions. These methodologies are crucial for constructing the key bonds and stereocenters within the molecule.
The construction of the diimidazolidenesuccinate, the synthetic precursor for the core of this compound, is achieved through a nickel-catalyzed coupling reaction. acs.orgnih.gov This transformation serves to dimerize a bromoacrylate imidazole derivative, efficiently creating the central carbon-carbon bond of the dimeric structure. datapdf.comacs.org This specific methodology is advantageous for forming the dimeric imidazole acrylate intermediate, which is a common precursor that could potentially be used in the synthesis of other related alkaloids like Nagelamide Q and ageliferin (B1246841). acs.org The development of Ni-catalyzed cross-coupling reactions has seen significant growth due to the low cost and unique reactivity of nickel. ucla.edu
A pivotal step in the synthesis of the this compound skeleton is the construction of the rare imidazo[1,5-a]pyridine ring system. acs.orgrsc.org This is accomplished through a highly stereoselective, microwave-promoted intramolecular aza-Michael addition. acs.orgnih.gov The aza-Michael reaction, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool in alkaloid synthesis for forming key carbon-nitrogen bonds. rsc.orgmdpi.com In this synthesis, the reaction proceeds with high stereoselectivity, establishing the critical stereochemistry of the core structure. acs.orgnih.gov The use of microwave irradiation facilitates this efficient cyclization. nih.gov This cascade reaction rapidly assembles the complex, sp3-enriched heterocyclic core of this compound. nih.gov
The final stage in the elaboration of the this compound core involves the introduction of the two characteristic 2-carboxamide-4,5-dibromopyrrole units. The Mitsunobu reaction is the chosen method for this transformation. datapdf.comacs.org This reaction allows for the coupling of a pronucleophile, in this case, the pyrrolecarboxamide, with a primary or secondary alcohol under mild, dehydrative conditions using reagents like triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.comresearchgate.netcommonorganicchemistry.com
In the synthesis of the related Nagelamide D, a double Mitsunobu reaction was successfully employed to attach the pyrrole (B145914) moieties to a core diol. nih.govnih.gov To avoid side reactions, the triphenylphosphine was pre-mixed with DIAD before the introduction of the diol. nih.gov This strategy demonstrates the utility of the Mitsunobu reaction for installing complex amide functionalities late in a synthetic sequence, a key step in reaching the final natural product structure. nih.gov
While the described strategy for this compound utilizes a Ni-catalyzed dimerization, the Stille cross-coupling reaction has been instrumental in the synthesis of other members of the nagelamide family, such as Nagelamide C and D. rsc.orgnih.gov The Stille reaction is a versatile palladium-catalyzed reaction that couples an organotin compound with an organic halide or triflate. orgsyn.orgwikipedia.org
In the total synthesis of Nagelamide D, a fluoride-mediated Stille cross-coupling was used to construct the core bis-imidazole skeleton from an imidazolyl iodide and a vinylstannane fragment. nih.gov Similarly, the synthesis of Nagelamide C featured a Stille coupling between a vinylstannane and a bromide to form a unique trisubstituted olefin, showcasing the power of this reaction to create complex C-C bonds. rsc.org The mild reaction conditions and high functional group tolerance of the Stille coupling make it a highly valuable tool in the synthesis of complex natural products. orgsyn.org
Stereocontrolled Synthesis Approaches for this compound
Achieving stereocontrol is a central challenge in the synthesis of this compound. The synthetic strategy developed addresses this by establishing the key stereocenters in a controlled manner. The cornerstone of the stereocontrolled approach is the intramolecular aza-Michael addition. acs.orgnih.gov This reaction creates the imidazo[1,5-a]pyridine core with high stereoselectivity. acs.orgnih.gov The specific stereochemical outcome of this cyclization dictates the relative and absolute configuration of the subsequent intermediates and, ultimately, the final natural product analogue. The development of this highly diastereoselective cascade reaction is crucial for the efficient and controlled synthesis of the complex, three-dimensional architecture of the this compound core. acs.org
Table of Key Synthetic Reactions
| Reaction | Purpose | Key Reagents/Catalyst | Precursor | Product |
| Ni-Catalyzed Coupling | Dimerization to form the central C-C bond | Nickel Catalyst | Bromoacrylate Imidazole | Diimidazolidenesuccinate |
| Intramolecular Aza-Michael Addition | Construction of the imidazo[1,5-a]pyridine core | Microwave Irradiation | Diimidazolidenesuccinate | Diester with Core Skeleton |
| Mitsunobu Reaction | Introduction of pyrrolecarboxamide units | PPh3, DIAD/DEAD | Core Diol, Pyrrolecarboxamide | Nagelamide Analogue |
| Stille Cross-Coupling | Construction of bis-imidazole skeleton (in related syntheses) | Palladium Catalyst | Vinylstannane, Imidazolyl Halide | Bis-imidazole Core |
Preparation of this compound Analogues and Core Precursors
The total synthesis of complex natural products like this compound often involves the initial preparation of simplified analogues and key structural precursors to establish and refine synthetic routes. This approach allows for the investigation of crucial bond-forming reactions and the stereochemical control required for the assembly of the complete molecule. Research efforts have consequently focused on the synthesis of analogues lacking certain functionalities and the construction of the central heterocyclic core.
Synthesis of Detaurine-Dediamino Analogues
A significant strategy in the synthetic approach to this compound has been the preparation of a detaurine-dediamino analogue. datapdf.com This simplified target retains the core stereochemistry of the natural product but omits the taurine (B1682933) and amino groups, reducing the immediate synthetic complexity. datapdf.com The synthesis of this analogue provides a tangible goal to validate the proposed synthetic pathway.
The retrosynthetic analysis for a detaurine-dediamino analogue of this compound identified a key diol intermediate which could be accessed from a diimidazolidenesuccinate precursor. datapdf.com This precursor, in turn, was envisioned to arise from the dimerization of a bromoacrylate derivative. datapdf.com A critical step in this synthetic sequence is the introduction of the pyrrolecarboxamide moieties, which was successfully achieved via Mitsunobu reactions. datapdf.com
The synthesis commenced with the construction of the dimeric imidazole acrylate, diimidazolidenesuccinate. nih.gov This was achieved through a nickel-catalyzed coupling reaction. nih.gov Subsequent microwave-promoted intramolecular aza-Michael addition afforded the imidazo[1,5-a]pyridine core structure with high stereoselectivity, a crucial step in establishing the correct relative stereochemistry of the target analogue. nih.govacs.org The successful preparation of this detaurine-dediamino analogue served as a proof-of-concept for the viability of this synthetic strategy for the eventual total synthesis of this compound itself. datapdf.com
| Step | Reaction | Key Reagents/Conditions | Outcome |
| 1 | Dimerization | Ni-catalyzed coupling | Construction of diimidazolidenesuccinate precursor nih.gov |
| 2 | Cyclization | Microwave-promoted intramolecular aza-Michael addition | Formation of the imidazo[1,5-a]pyridine core with high stereoselectivity nih.govacs.org |
| 3 | Functionalization | Mitsunobu reaction | Introduction of pyrrolecarboxamides datapdf.com |
Synthetic Studies towards the Key Imidazo[1,5-a]pyridine Ring System
The imidazo[1,5-a]pyridine ring system constitutes the central structural motif of this compound, and its efficient construction is a primary focus of synthetic studies. Various methodologies have been explored to assemble this heterocyclic core.
One prominent strategy involves a microwave-promoted intramolecular aza-Michael addition. nih.gov This reaction utilizes a diimidazolidenesuccinate as a key precursor, which is itself formed via a nickel-catalyzed coupling reaction. nih.govacs.org This approach has proven effective in generating the desired imidazo[1,5-a]pyridine core with a high degree of stereocontrol. nih.gov
Alternative strategies for the synthesis of the broader family of pyrrole-imidazole alkaloids, which includes the nagelamides, have also been developed. For instance, a Stille cross-coupling reaction has been employed to construct the bis-imidazolyl core skeleton of Nagelamide D, a structurally related compound. acs.org This methodology provides a convergent approach to link two imidazole-containing fragments. Following the coupling, the introduction of the pyrrolecarboxamide groups was accomplished through a double Mitsunobu reaction using a pyrrole hydantoin (B18101) derivative. acs.org While applied to a different nagelamide, this strategy highlights a versatile approach to the core structure that could potentially be adapted for this compound.
The synthesis of the imidazo[1,5-a]pyridine moiety is a well-established area of organic chemistry, with numerous methods reported for its construction. organic-chemistry.orgrsc.org These include cyclocondensation, cycloaddition, and oxidative cyclization reactions, offering a toolbox of potential reactions for synthetic chemists targeting complex molecules like this compound. rsc.org
| Method | Key Reaction | Precursors | Reagents/Conditions | Application |
| Intramolecular Cyclization | aza-Michael addition | Diimidazolidenesuccinate | Microwave irradiation | Synthesis of this compound core nih.gov |
| Cross-Coupling | Stille coupling | Imidazolyl and vinyl fragments | Palladium catalyst | Synthesis of Nagelamide D core acs.org |
| Functionalization | Mitsunobu reaction | Diol, pyrrole hydantoin | DIAD, triphenylphosphine | Introduction of pyrrolecarboxamides acs.orgnih.gov |
Biological Activities and Molecular Mechanisms of Nagelamide K
Antimicrobial Activity Profile of Nagelamide K
This compound has been identified as possessing antimicrobial properties, with specific activity demonstrated against certain microorganisms.
Demonstrated Activity Against Bacterial Strains (e.g., Micrococcus luteus)
Research has shown that this compound exhibits inhibitory effects against the Gram-positive bacterium Micrococcus luteus. acs.orgmdpi.comunigoa.ac.in In antimicrobial assays, this compound demonstrated a Minimum Inhibitory Concentration (MIC) of 16.7 µg/mL against this strain. acs.orgunigoa.ac.in This specific antibacterial action is a frequently cited characteristic of the compound. nih.govmdpi.com The broader family of nagelamides is known for activity against Gram-positive bacteria. unigoa.ac.in
| Bacterial Strain | Activity Metric | Value | Reference |
|---|---|---|---|
| Micrococcus luteus | MIC | 16.7 µg/mL | acs.orgunigoa.ac.in |
Observed Antifungal Activity
While numerous related dimeric and monomeric nagelamides, such as Nagelamide J, M, N, Q, R, U, W, X, Y, and Z, have demonstrated notable antifungal activity against various pathogens including Candida albicans, Cryptococcus neoformans, and Aspergillus niger, specific data on the antifungal properties of this compound itself are not extensively detailed in the reviewed scientific literature. mdpi.comunigoa.ac.inrsc.orgresearchgate.netjst.go.jp For instance, Nagelamide Z shows significant activity against C. albicans with a MIC of 0.25 µg/mL, and Nagelamide J is active against C. neoformans. jst.go.jpnii.ac.jpnih.gov However, similar antifungal screening results for this compound are not presently available.
Structure-Activity Relationship (SAR) Studies for Antimicrobial Effects
The unique chemical structure of this compound is intrinsically linked to its biological function.
Correlation of Specific Structural Features with Biological Efficacy
This compound is distinguished by a complex and rare chemical scaffold. Its structure is characterized by the presence of a piperidinoiminoimidazolone ring, an aminoimidazole ring, and a taurine (B1682933) unit. acs.orgrsc.orgvulcanchem.com The presence of the taurine moiety is a feature it shares with other bioactive alkaloids like taurodispacamide A and nagelamides H, M, N, and Q, suggesting this unit may be important for biological activity. rsc.org
Impact of Dimeric Architecture on Bioactivity Profile
This compound is a dimeric bromopyrrole alkaloid, a structural class known for diverse and potent biological activities. acs.orgrsc.org The nagelamide family includes numerous dimeric compounds, which are often formed through the cyclization or linkage of monomeric precursors like oroidin (B1234803). rsc.org This dimerization results in complex, three-dimensional structures with high nitrogen content, a feature often associated with bioactivity. rsc.orgrsc.org The specific linkage and resulting stereochemistry of the dimer are critical determinants of its biological function. While monomeric pyrrole-imidazole alkaloids like Nagelamide W also exhibit antimicrobial activity, the dimeric framework of compounds like this compound creates a distinct and rigid architecture that is believed to be a key contributor to its specific bioactivity profile. rsc.orgresearchgate.net
Exploration of Molecular Targets and Intracellular Pathways
The precise molecular targets and intracellular mechanisms of action for this compound have not yet been fully elucidated in the scientific literature. While the compound exhibits clear antimicrobial activity, the specific cellular components it interacts with to exert this effect remain an area for further investigation. msu.edu
Research into closely related nagelamides may offer potential avenues for future study. For example, Nagelamides A, H, and O have been shown to inhibit protein phosphatase type 2A. rsc.org However, it has not been confirmed that this compound acts on this or any other specific target. The general mechanism of action for some marine alkaloids involves the permeabilization of bacterial cell membranes, but this has not been directly demonstrated for this compound. nih.gov Therefore, its molecular pathway remains an open question.
Mechanistic Insights from Related Nagelamides (e.g., Protein Phosphatase 2A Inhibition by Nagelamide G)
While direct mechanistic studies on this compound are limited, significant insights can be drawn from the activities of structurally related nagelamides. A noteworthy example is the inhibition of Protein Phosphatase 2A (PP2A) by several members of the nagelamide family. nih.govresearchgate.net PP2A is a crucial serine/threonine phosphatase involved in regulating a wide array of cellular processes, including cell proliferation, signal transduction, and apoptosis. researchgate.net
Nagelamide G was identified as an inhibitor of PP2A. nih.govacs.orgscispace.com Further studies revealed that other dimeric bromopyrrole alkaloids, specifically nagelamides A, B, C, and H, also exhibit inhibitory activity against PP2A, with IC50 values ranging from 12 to over 50 µM. researchgate.net This shared activity among several nagelamides suggests a common pharmacophore responsible for interacting with PP2A. The inhibition of this key phosphatase highlights a potential mechanism through which these marine alkaloids could exert broader biological effects, such as anticancer or immunomodulatory activities, although these specific activities have not been confirmed for all nagelamides.
Hypothesized Binding Sites and Biological Interactions
Specific binding sites for this compound have not yet been elucidated. However, based on the known interactions of the broader class of pyrrole-2-aminoimidazole (P-2-AI) alkaloids, some hypotheses can be formulated. psu.edunih.gov The complex and rigid structures of dimeric P-2-AI alkaloids, rich in nitrogen atoms and halogenated heterocycles, provide multiple points for potential interactions with biological macromolecules. nih.govrsc.org
For related compounds that inhibit PP2A, the binding is likely to occur at or near the active site of the phosphatase, interfering with its catalytic function. For the antimicrobial activities observed, it is hypothesized that nagelamides may interact with bacterial cell wall components or essential enzymes. psu.edu For instance, some P-2-AI alkaloids are known to target DNA or RNA, while others interfere with protein synthesis. psu.edu The presence of multiple hydrogen bond donors and acceptors, along with the stereochemically complex framework, suggests that this compound could bind with high specificity to protein targets, potentially in multi-site interactions that lock the target in a non-functional conformation. msu.edu Further research, including co-crystallization studies and computational modeling, is required to identify the precise molecular targets and binding modes of this compound.
Comparative Biological Activity within the Nagelamide Subfamily
This compound demonstrates notable antimicrobial activity, a characteristic shared with many other members of the nagelamide subfamily. acs.orgnih.gov Specifically, this compound was found to inhibit the growth of the Gram-positive bacterium Micrococcus luteus with a Minimum Inhibitory Concentration (MIC) of 16.7 µg/mL. mdpi.comnih.gov
This activity level is comparable to its co-isolated counterpart, Nagelamide L, which exhibited the same MIC value against M. luteus. mdpi.comnih.gov However, the potency of antimicrobial action varies significantly across the broader nagelamide family, with some compounds showing much stronger or broader activity spectra. For example, Nagelamide Z has demonstrated significant activity against Candida albicans with an MIC of 0.25 µg/mL. mdpi.comjst.go.jp Other nagelamides, such as A through H, have also shown activity against Gram-positive bacteria. nih.govacs.org This variation in potency and spectrum is attributed to the structural diversity within the subfamily, including differences in dimerization patterns, stereochemistry, and substituent groups. mdpi.com
Future Directions in Nagelamide K Research
Advancements in Synthetic Methodologies and Analog Development
The total synthesis of Nagelamide K and the creation of its analogs are central to ongoing research efforts. These synthetic endeavors not only provide access to the natural product for further study but also open avenues for developing new compounds with enhanced properties.
Development of More Efficient and Scalable Total Syntheses
Current synthetic strategies toward this compound have laid a crucial foundation, but the development of more efficient and scalable total syntheses remains a key objective. nih.govdatapdf.com A notable approach has involved a stereocontrolled strategy where a dimeric imidazole (B134444) acrylate (B77674), diimidazolidenesuccinate, was constructed and subsequently underwent a microwave-promoted intramolecular aza-Michael addition to form the core structure of this compound. nih.govdatapdf.com Future work will likely focus on improving the practicality and scalability of such syntheses. wikipedia.orgresearchgate.net This includes exploring more efficient catalytic systems, minimizing the use of protecting groups, and developing convergent strategies that allow for the late-stage introduction of key structural motifs. researchgate.netumich.edu The goal is to create synthetic routes that are not only high-yielding but also economically viable for producing larger quantities of this compound, which is essential for extensive biological evaluation.
Rational Design and Synthesis of Novel this compound Analogues for Enhanced Bioactivity
The rational design and synthesis of novel this compound analogues represent a promising avenue for enhancing its biological activity. nih.govrsc.org By systematically modifying the structure of this compound, researchers can probe the structure-activity relationships and identify key pharmacophoric features. For instance, a detaurine-dediamino analogue of this compound has already been prepared to simplify the structure for synthetic studies. nih.govdatapdf.com Future efforts will likely involve the creation of a diverse library of analogues with variations in the pyrrole-imidazole core, the dimeric linkage, and the side chains. mdpi.com These analogues will be instrumental in optimizing the therapeutic profile of this compound, potentially leading to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic properties. msu.edu
In-depth Elucidation of Biosynthetic Pathways
Understanding how marine sponges produce this compound is a fundamental scientific question with significant practical implications. Unraveling its biosynthetic pathway could pave the way for more sustainable production methods.
Identification of Specific Enzymes and Genetic Elements Involved in this compound Biosynthesis
A major focus of future research will be the identification of the specific enzymes and genetic elements responsible for the biosynthesis of this compound. mdpi.com It is hypothesized that the biosynthesis of many pyrrole-imidazole alkaloids, including this compound, originates from a common precursor, oroidin (B1234803). datapdf.comnih.gov The complex structures of these alkaloids are likely assembled through a series of enzymatic reactions, including halogenations, cyclizations, and dimerizations. nih.govmdpi.com The isolation of various related compounds from marine sponges provides clues about potential biosynthetic intermediates. rsc.org Advanced genomic and proteomic techniques will be crucial in identifying the genes and enzymes that catalyze these transformations within the sponge or its symbiotic microorganisms. wikipedia.orgbiorxiv.org
Exploration of Biocatalytic Approaches for Production
The discovery of the enzymes involved in this compound biosynthesis will open the door to biocatalytic production methods. rsc.orgalmacgroup.com Biocatalysis offers a green and efficient alternative to traditional chemical synthesis, often providing high selectivity and avoiding the need for harsh reaction conditions and protecting groups. rsc.orgresearchgate.net By harnessing the power of these natural catalysts, it may be possible to produce this compound and its analogues in a more sustainable and cost-effective manner. This could involve using whole-cell systems or purified enzymes to perform key steps in the synthetic sequence. rsc.orgfrontiersin.org
Comprehensive Molecular Mechanism of Action Studies
A thorough understanding of how this compound exerts its biological effects at the molecular level is paramount for its development as a therapeutic agent. While initial studies have highlighted its potential, detailed mechanistic investigations are still needed. Future research will likely employ a range of techniques, including chemical biology probes and advanced cellular imaging, to identify the specific molecular targets of this compound. danielromogroup.com Elucidating its mechanism of action will not only validate its therapeutic potential but also provide insights into fundamental biological processes and may reveal new targets for drug discovery. nih.govresearchgate.net
Identification and Validation of Specific Molecular Targets for Antimicrobial Activity
While this compound and its analogs have demonstrated antimicrobial properties, the precise molecular mechanisms underlying this activity are not yet fully elucidated. nih.gov Future research must prioritize the identification and validation of its specific molecular targets within microbial cells. The antimicrobial activity of related pyrrole-imidazole alkaloids is often attributed to their ability to interfere with critical cellular processes. For instance, some PIAs are known to disrupt biofilm formation, a key virulence factor in many pathogenic bacteria. The complex structure of this compound suggests it may interact with specific bacterial enzymes or proteins.
A critical avenue of investigation is the potential for this compound to inhibit enzymes essential for bacterial survival, such as those involved in cell wall synthesis, DNA replication, or protein synthesis. cardiosomatics.rumdpi.com For example, a related compound, Nagelamide G, was found to weakly inhibit protein phosphatase 2A, though this was not considered its primary target for antibacterial action, suggesting other mechanisms are at play. vliz.be Techniques such as affinity chromatography using a this compound-based probe could help isolate and identify binding partners from bacterial lysates. Furthermore, genetic screening of mutant bacterial libraries could reveal strains with increased resistance or susceptibility, thereby pointing to the genes and corresponding protein targets affected by the compound. Validating these targets through in vitro enzyme inhibition assays and in vivo microbial studies will be a critical step.
Investigation of Potential Polypharmacological Effects
Polypharmacology, the ability of a single compound to interact with multiple molecular targets, is an increasingly recognized characteristic of many natural products and a desirable trait in the development of new therapeutics. scispace.comscribd.com The intricate and multifunctional structure of this compound makes it a prime candidate for exhibiting such effects. Its various structural motifs, including the bromopyrrole, aminoimidazole, and taurine (B1682933) components, may each contribute to interactions with different biological macromolecules. nih.gov
Future studies should explore the broader bioactivity profile of this compound beyond its antimicrobial effects. Screening against a diverse panel of human and microbial enzymes, receptors, and ion channels could uncover previously unknown activities. mdpi-res.com For instance, other marine alkaloids have shown a wide array of biological effects, including the inhibition of protein kinases, Na,K-ATPase, and activity against various human cancer cell lines. rsc.orgresearchgate.net Investigating whether this compound shares these or possesses other unique activities is a logical next step. Computational docking studies could also predict potential interactions with a range of protein targets, guiding experimental validation. cardiosomatics.ru Uncovering polypharmacological effects could expand the potential therapeutic applications of this compound and provide a more comprehensive understanding of its biological role.
Chemotaxonomic Significance of this compound within Agelas Species and other Marine Organisms
The distribution of secondary metabolites like this compound across different species can provide valuable insights into evolutionary relationships and ecological functions, a field known as chemotaxonomy. mdpi.comdntb.gov.ua The genus Agelas is a prolific source of pyrrole-imidazole and diterpene alkaloids, and the presence of specific compounds is often characteristic of particular species or geographic locations. nih.govrsc.org
This compound was first isolated from an Okinawan marine sponge of the genus Agelas. nih.gov A comprehensive analysis of various Agelas species from different geographical regions is necessary to determine the prevalence and distribution of this compound. This would help establish whether it is a unique marker for a specific species or a more widely distributed metabolite within the genus. For example, while many Agelas species produce brominated pyrrole (B145914) alkaloids, some from the Xisha Islands in the South China Sea were found to produce non-brominated versions, suggesting a potential habitat-specific variation in their biosynthesis. rsc.org The presence of a taurine unit in this compound is also a notable feature that could have chemotaxonomic importance. rsc.org Comparing the metabolic profiles of different Agelas sponges, and potentially associated symbiotic microorganisms, will clarify the chemotaxonomic significance of this compound and its biosynthetic relatives. nih.gov This knowledge is not only fundamental to marine biology and chemical ecology but can also guide the targeted discovery of new, structurally related natural products. acs.org
Table 1: Isolation of this compound
| Compound Name | Organism | Location of Collection |
|---|---|---|
| This compound | Agelas species | Okinawa |
Q & A
Q. What are the established protocols for isolating Nagelamide K from natural sources, and how can purity be validated?
Methodological Answer: Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques like HPLC or flash chromatography. Purity validation requires cross-referencing spectroscopic data (NMR, MS) with literature and ensuring ≥95% purity via analytical HPLC . For natural product isolation, reproducibility hinges on documenting solvent ratios, temperature, and column parameters to align with published protocols .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structure?
Methodological Answer: High-resolution mass spectrometry (HR-MS) confirms molecular formula, while 1D/2D NMR (e.g., H, C, COSY, HSQC) resolves stereochemistry. Pairing with UV-Vis and IR spectroscopy validates functional groups. For chromatographic validation, use reverse-phase HPLC with a C18 column and a gradient elution system, comparing retention times to standards .
Q. How can researchers identify understudied biological targets of this compound using existing literature?
Methodological Answer: Conduct a systematic review using databases like PubMed and SciFinder, filtering for this compound’s known targets (e.g., enzymes, receptors). Apply text-mining tools to identify gaps (e.g., understudied kinases or pathways). Validate hypotheses via molecular docking simulations or competitive binding assays .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?
Methodological Answer: Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC/IC values. Validate with ANOVA for inter-group significance and Cohen’s d for effect size. Ensure triplicate experiments and include negative controls to minimize Type I errors .
Q. How should researchers design experiments to assess this compound’s stability under various physiological conditions?
Methodological Answer: Simulate physiological environments (e.g., pH 2–8 buffers, serum-containing media) and incubate this compound at 37°C. Monitor degradation via LC-MS at timed intervals. Compare half-life () across conditions and validate stability with Arrhenius kinetics modeling .
Advanced Research Questions
Q. What strategies can address discrepancies in reported IC50_{50}50 values of this compound across different studies?
Methodological Answer: Conduct meta-analysis to identify variables (e.g., cell lines, assay protocols). Replicate studies using standardized conditions (e.g., ATP concentration in kinase assays). Apply Bland-Altman plots to assess inter-lab variability and use hierarchical regression to isolate confounding factors .
Q. How can machine learning models be integrated to predict this compound’s interactions with novel enzymes?
Methodological Answer: Train models on existing structural data (e.g., PDB ligands) and physicochemical descriptors (logP, polar surface area). Use ensemble methods (random forests, gradient boosting) to predict binding affinities. Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What methodologies optimize the yield of this compound in synthetic pathways while minimizing byproducts?
Methodological Answer: Employ DoE (Design of Experiments) to test variables (catalyst loading, temperature). Use UPLC-MS to track intermediates and optimize reaction quenching. Apply green chemistry principles (e.g., microwave-assisted synthesis) to enhance efficiency. Characterize byproducts via HR-MS/MS and adjust protecting groups accordingly .
Q. How do researchers differentiate artifact peaks from genuine metabolites in this compound metabolism studies?
Methodological Answer: Use stable isotope labeling (e.g., C-Nagelamide K) to trace metabolic pathways. Compare fragmentation patterns in MS/MS with synthetic standards. Employ time-course studies to distinguish transient artifacts (e.g., oxidation byproducts) from stable metabolites .
Q. What interdisciplinary approaches are needed to elucidate this compound’s mechanism in complex biological systems?
Methodological Answer: Combine omics (proteomics, transcriptomics) to map pathway perturbations. Use CRISPR-Cas9 knockout models to validate target engagement. Integrate molecular dynamics simulations to predict allosteric binding sites. Cross-validate findings with SPR and cellular thermal shift assays (CETSA) .
Key Considerations
- Reproducibility : Document reaction conditions, instrument parameters, and software versions .
- Ethical Compliance : Obtain IRB approval for studies involving human samples .
- Data Contradictions : Use sensitivity analyses and replication studies to resolve conflicts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
